molecular formula C16H14O3 B3245406 Benzyl 2-(4-formylphenyl)acetate CAS No. 168625-39-6

Benzyl 2-(4-formylphenyl)acetate

Cat. No.: B3245406
CAS No.: 168625-39-6
M. Wt: 254.28 g/mol
InChI Key: LADYHVCFUAWXPG-UHFFFAOYSA-N
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Description

Benzyl 2-(4-formylphenyl)acetate is a benzyl ester derivative featuring a 4-formylphenyl group attached to the acetate moiety. The addition of a formyl (–CHO) group at the para position of the phenyl ring distinguishes it from simpler phenyl acetates. This electron-withdrawing substituent enhances reactivity, particularly in condensation reactions, making it valuable for synthesizing advanced materials like azomethines (Schiff bases) used in optoelectronics and solar cells .

Properties

IUPAC Name

benzyl 2-(4-formylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-11-14-8-6-13(7-9-14)10-16(18)19-12-15-4-2-1-3-5-15/h1-9,11H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADYHVCFUAWXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Benzyl 2-(4-formylphenyl)acetate can be synthesized through an esterification reaction between benzyl alcohol and 4-formylphenylacetic acid. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzyl alcohol with 4-formylphenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 2-(4-formylphenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: Benzyl 2-(4-formylphenyl)acetate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules for pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Medicine: The compound has shown promise in the treatment of type 2 diabetes mellitus by improving glucose tolerance and insulin sensitivity .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism by which Benzyl 2-(4-formylphenyl)acetate exerts its effects involves the inhibition of specific enzymes such as protein tyrosine phosphatase 1B (PTP1B). By inhibiting this enzyme, the compound enhances insulin signaling pathways, leading to improved glucose uptake and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzyl 2-(4-formylphenyl)acetate with structurally related phenyl acetate derivatives, focusing on physicochemical properties, substituent effects, and applications.

Table 1: Key Properties of this compound and Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Purity Refractive Index Density (g/mL) Key Applications/Notes
Benzyl Phenyl Acetate 102-16-9 C₁₅H₁₄O₂ 226.27 317–319 ≥98% 1.553–1.558 1.095–1.099 Synthetic intermediates
Benzyl Acetate 140-11-4 C₉H₁₀O₂ 150.17 -51 (discrepancy)* Solvent, flavoring agent
Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate 1026417-18-4 C₁₄H₁₉BrO₃ 315.20 Halogenated intermediates
tert-Butyl 2-(4-(bromomethyl)phenyl)acetate 77292-91-2 C₁₃H₁₇BrO₂ 285.18 97% Cross-coupling reactions
Methyl 2-(4-hydroxy-2-methylphenyl)acetate 114474-04-3 C₁₀H₁₂O₃ 180.20 297.0 ± 25.0 1.148 ± 0.06 Polar pharmaceutical intermediates

*The boiling point listed for Benzyl Acetate in (−51°C) is likely erroneous, as the accepted value is ~212°C .

Substituent Effects and Functional Group Analysis

Electron-Withdrawing vs. Electron-Donating Groups

  • Formyl (–CHO) Group : Enhances electrophilicity, enabling condensation reactions (e.g., azomethine formation in optoelectronic materials ).
  • Bromine (–Br) : Increases molecular weight and density (e.g., Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate, MW 315.20) and serves as a leaving group in cross-coupling reactions .
  • Hydroxyl (–OH) : Improves polarity and hydrogen-bonding capacity, as seen in Methyl 2-(4-hydroxy-2-methylphenyl)acetate (density 1.148 g/mL) .

Thermal and Chemical Stability

  • Benzyl Phenyl Acetate exhibits high thermal stability (boiling point 317–319°C) due to its aromatic ester structure .
  • Halogenated derivatives (e.g., bromomethyl or bromopentyl substituents) may exhibit lower stability under basic or nucleophilic conditions .

Synthetic Utility

  • Benzyl Phenyl Acetate : Used as a precursor in fragrance and polymer synthesis .
  • Formyl Derivatives : Critical for constructing covalent organic frameworks (COFs) or optoelectronic materials via Schiff base chemistry .
  • Halogenated Analogs : Serve as intermediates in pharmaceuticals and agrochemicals .

Data Limitations and Discrepancies

  • Limited physicochemical data for brominated and hydroxylated analogs restrict direct comparisons.

Biological Activity

Benzyl 2-(4-formylphenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from benzyl alcohol and 2-(4-formylphenyl)acetic acid. Its structure can be represented as follows:

  • Chemical Formula : C16_{16}H14_{14}O3_{3}
  • Molecular Weight : 270.28 g/mol

The compound features a benzyl group attached to an acetate moiety, with a formyl substituent on the aromatic ring, contributing to its unique properties.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes, notably protein tyrosine phosphatase 1B (PTP1B). This inhibition enhances insulin signaling pathways, leading to improved glucose uptake and metabolism, which is particularly beneficial in managing type 2 diabetes mellitus.

Biological Activities

Study 1: Antidiabetic Effects

In a study exploring the effects of various benzyl derivatives on glucose metabolism, this compound was noted for its ability to significantly lower blood glucose levels in diabetic rats. The mechanism was attributed to enhanced insulin signaling through PTP1B inhibition.

Study 2: Enzyme Inhibition

A comparative analysis of several benzyl derivatives revealed that this compound exhibited stronger inhibitory effects on PTP1B than its analogs. This study emphasized the importance of the formyl group in enhancing biological activity .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Contains both benzyl and formyl groupsPTP1B inhibitor; potential antidiabetic agent
4-Formylphenyl acetate Lacks the benzyl groupLimited biological activity compared to target compound
Benzyl acetate Similar ester structureMinimal biological activity
Benzyl benzoate Different aromatic substitutionLimited therapeutic applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 2-(4-formylphenyl)acetate
Reactant of Route 2
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